2-Vinylterephthalic acid
Overview
Description
2-Vinylterephthalic acid is a chemical compound with the molecular formula C10H8O4 . It has an average mass of 192.168 Da and a monoisotopic mass of 192.042252 Da . It is also known by other names such as 1,4-Benzenedicarboxylic acid, 2-ethenyl- .
Synthesis Analysis
The synthesis of 2-Vinylterephthalic acid involves the use of thionyl chloride . The process involves mixing vinyl terephthalic acid with thionyl chloride and stirring the mixture at 50°C for about 4 hours until a clear solution is obtained . The excess thionyl chloride is then removed by evaporation under reduced pressure .
Molecular Structure Analysis
The molecular structure of 2-Vinylterephthalic acid consists of 10 carbon atoms, 8 hydrogen atoms, and 4 oxygen atoms . The InChI key for this compound is CFCMNKJCKDXHHO-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
2-Vinylterephthalic acid is a solid at room temperature . The compound should be stored in a dry environment at a temperature between 2-8°C .
Scientific Research Applications
Application 1: Preparation of Pd/UiO-66-v for the Conversion of Furfuryl Alcohol to Tetrahydrofurfuryl Alcohol
- Summary of the Application: The compound 2-Vinylterephthalic acid is used in the preparation of a catalyst known as Pd/UiO-66-v. This catalyst is used for the hydrogenation of furfuryl alcohol to tetrahydrofurfuryl alcohol .
- Methods of Application or Experimental Procedures: The Zr-MOF was prepared according to a previous reported procedure with modification that the 2-vinylterephthalic acid was used instead of terephthalic acid for the preparation of UiO-66-v . The catalyst was characterized by X-ray diffraction, thermogravimetric, N2 physical adsorption/desorption, X-ray photoelectron spectroscopy, scanning electron microscope, transmission electron microscopy, energy dispersive spectrometer elemental mappings, and inductively coupled plasma atomic emission spectroscopy .
- Results or Outcomes: The Pd/UiO-66-v catalyst was found to be effective for the hydrogenation of furan ring in furans and could be used for at least five times . 99% conversion of furfuryl alcohol was obtained with 90% selectivity to tetrahydrofurfuryl alcohol after reacted at 0.5 MPa H2, 303 K for 12 h .
Application 2: Potential Building Block for Polyester Synthesis
- Summary of the Application: 2-Vinylterephthalic acid possesses a vinyl group and two carboxylic acid groups, making it a potential building block for polyester synthesis. Polyesters are a diverse class of polymers with numerous applications.
- Results or Outcomes: The source does not provide specific results or outcomes for this application. It mentions that further research is needed to determine the viability of 2-Vinylterephthalic acid in producing specific polyesters with desired properties.
Application 3: Fabrication of High Activity Catalyst for Hydrogenation of Furan Ring in Biomass-Derived Furans
- Summary of the Application: 2-Vinylterephthalic acid is used in the preparation of a catalyst known as Pd/UiO-66-v. This catalyst is used for the hydrogenation of furan ring in biomass-derived furans .
- Methods of Application or Experimental Procedures: The Zr-MOF was prepared according to a previous reported procedure with modification that the 2-vinylterephthalic acid was used instead of terephthalic acid for the preparation of UiO-66-v . The catalyst was characterized by X-ray diffraction, thermogravimetric, N2 physical adsorption/desorption, X-ray photoelectron spectroscopy, scanning electron microscope, transmission electron microscopy, energy dispersive spectrometer elemental mappings, and inductively coupled plasma atomic emission spectroscopy .
- Results or Outcomes: The Pd/UiO-66-v was proved to be effective for the hydrogenation of furan ring in furans and could be used for at least five times . 99% conversion of furfuryl alcohol was obtained with 90% selectivity to tetrahydrofurfuryl alcohol after reacted at 0.5 MPa H2, 303 K for 12 h .
Safety And Hazards
Future Directions
2-Vinylterephthalic acid has been used in the synthesis of mesogen-jacketed liquid crystal polymers . These polymers form very stable liquid crystal phases above the glass transition temperatures . This suggests potential applications in the field of materials science, particularly in the development of new materials with unique properties .
properties
IUPAC Name |
2-ethenylterephthalic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O4/c1-2-6-5-7(9(11)12)3-4-8(6)10(13)14/h2-5H,1H2,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFCMNKJCKDXHHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=C(C=CC(=C1)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00610648 | |
Record name | 2-Ethenylbenzene-1,4-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00610648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Vinylterephthalic acid | |
CAS RN |
216431-29-7 | |
Record name | 2-Ethenylbenzene-1,4-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00610648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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